tert-Butyl tosyl-DL-alaninate
CAS No.: 69320-91-8
Cat. No.: VC17228544
Molecular Formula: C14H21NO4S
Molecular Weight: 299.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69320-91-8 |
|---|---|
| Molecular Formula | C14H21NO4S |
| Molecular Weight | 299.39 g/mol |
| IUPAC Name | tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate |
| Standard InChI | InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3 |
| Standard InChI Key | QERPRDHBJSPFGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties of tert-Butyl Tosyl-DL-Alaninate
Molecular Architecture
tert-Butyl tosyl-DL-alaninate (IUPAC name: tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate) features a propanoate backbone with two protecting groups:
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Tert-butyl ester: Protects the carboxylic acid moiety, enhancing solubility in organic solvents and stability under basic conditions.
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Tosyl group: Shields the amino group, preventing unwanted nucleophilic reactions during peptide elongation.
Table 1: Key Physical and Chemical Properties
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of tert-butyl tosyl-DL-alaninate parallels methods for its enantiopure counterparts but employs racemic alanine as the starting material. A representative protocol involves:
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Amino Protection:
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DL-alanine reacts with tosyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).
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Reaction equation:
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Carboxylate Esterification:
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Purification:
Table 2: Representative Synthesis Conditions
Applications in Organic and Peptide Chemistry
Peptide Synthesis
The compound’s dual protection strategy enables its use as a building block in solid-phase peptide synthesis (SPPS):
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Amino Group Stability: The tosyl group resists hydrolysis under acidic and basic conditions, allowing selective deprotection of the tert-butyl ester via trifluoroacetic acid (TFA).
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Compatibility with Coupling Agents: Compatible with carbodiimides (e.g., DCC) and phosphonium salts (e.g., PyBOP) for amide bond formation.
Intermediate in Drug Discovery
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Antibiotic Analogues: Serves as a precursor in synthesizing β-lactam antibiotics, where racemic mixtures are tolerated in early-stage screening.
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Protease Inhibitors: Used to introduce alanine residues in non-chiral positions of inhibitor scaffolds.
Research Advancements and Future Directions
Process Optimization
Recent studies focus on:
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Solvent-Free Synthesis: Exploring microwave-assisted reactions to reduce dichloromethane usage.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution to separate D- and L-enantiomers post-synthesis.
Novel Applications
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Polymer Chemistry: Incorporation into biodegradable polymers for controlled drug release.
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Chiral Catalysis: Use as a ligand in asymmetric hydrogenation reactions.
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